Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate
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Overview
Description
Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom, an acetyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-acetyl-5-fluoro-2H-chromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-carboxy-5-fluoro-2H-chromene-3-carboxylate.
Reduction: Formation of 6-hydroxy-5-fluoro-2H-chromene-3-carboxylate.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-acetyl-2H-chromene-3-carboxylate: Lacks the fluorine atom, which may affect its biological activity.
Methyl 5-fluoro-2H-chromene-3-carboxylate: Lacks the acetyl group, which may influence its reactivity and interactions.
Methyl 6-acetyl-5-chloro-2H-chromene-3-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties.
Uniqueness
Methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate is unique due to the presence of both the fluorine atom and the acetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11FO4 |
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Molecular Weight |
250.22 g/mol |
IUPAC Name |
methyl 6-acetyl-5-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H11FO4/c1-7(15)9-3-4-11-10(12(9)14)5-8(6-18-11)13(16)17-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZTFIAZSQDGYLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OCC(=C2)C(=O)OC)F |
Origin of Product |
United States |
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